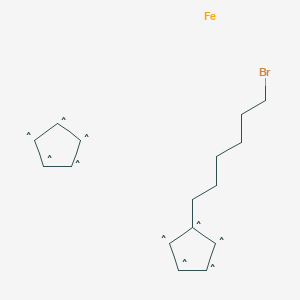

(6-ブロモヘキシル)フェロセン

概要

説明

(6-Bromohexyl)ferrocene is a ferrocene derivative that has been utilized in the synthesis of various carbon nanotube structures. It serves as a precursor in advanced chemical vapor deposition methods, enabling the selective synthesis of carbon nanotubes with different characteristics, such as thin walls, micrometre-length Fe3C filling, or empty tubes .

Synthesis Analysis

The synthesis of (6-Bromohexyl)ferrocene involves its use as a precursor in chemical vapor deposition processes. The controlled addition of (6-Bromohexyl)ferrocene to ferrocene allows for the selective formation of carbon nanotubes with specific features. This method demonstrates the versatility of ferrocene derivatives in the synthesis of advanced nanomaterials .

Molecular Structure Analysis

While the molecular structure of (6-Bromohexyl)ferrocene is not directly discussed in the provided papers, ferrocene derivatives are known for their stability and unique geometries. For instance, the crystal structure of a chiral diaminoferrocene derivative shows efficient electron donation from nitrogen to the cyclopentadienyl rings, which is a common feature in ferrocene chemistry that influences the molecular properties .

Chemical Reactions Analysis

The chemical reactivity of ferrocene derivatives, including (6-Bromohexyl)ferrocene, is highlighted by their ability to participate in the formation of carbon nanotubes. The presence of the bromine atom in (6-Bromohexyl)ferrocene likely plays a role in the selective synthesis process, although the exact mechanism is not detailed in the abstracts provided .

Physical and Chemical Properties Analysis

Ferrocene derivatives are generally known for their air, heat, and light stability, low toxicity, and reversible redox properties. These characteristics make them suitable for various applications, including the synthesis of carbon nanotubes as demonstrated by (6-Bromohexyl)ferrocene. The physical and chemical properties of ferrocene derivatives can be fine-tuned by substituting different functional groups, which can significantly alter their solubility, hydro-/lipophilicity, and biological activity .

科学的研究の応用

太陽エネルギー用途

(6-ブロモヘキシル)フェロセンは、太陽エネルギー材料の開発に不可欠な非水溶解性のため、太陽エネルギー用途で使用されています .

水処理

それは、再びその溶解性によって利益を得て、水処理技術にも使用されています .

生体適合性界面活性剤

この化合物は、折り畳まれた親水性ヘッドグループを有する生体適合性界面活性剤として作用し、結合剛性によってβ-シクロデキストリンユニット中のフェロセニルの自己包含錯体の安定性を高めます .

高分子化学

(6-ブロモヘキシル)フェロセンは、電子移動メディエーターとして作用するフェロセン含有ポリマーの調製のための反応物として役立ちます .

ヒスタミンH3受容体リガンド

それは、金属含有ヒスタミンH3受容体リガンドの合成に使用されます .

カーボンナノチューブ合成

この化合物は、マイクロメートル長のFe3C単結晶で満たされた薄壁カーボンナノチューブまたは空の薄壁カーボンナノチューブを選択的に合成選択するための高度な化学気相成長法で使用されてきました .

レドックスダイナミックポリマーおよびデンドリマー

高分子化学では、(6-ブロモヘキシル)フェロセンは、レドックスダイナミックポリマーおよびデンドリマーの生成に関与しています .

生体受容体と薬理学

作用機序

Safety and Hazards

将来の方向性

Ferrocene has been used as a building block for the design of switchable functional systems . Future directions include electrochemical sensors for metal ions, anions and metal–anion pairs operating through the Fc/Fc+ redox change, ferrocene-based redox switches of fluorescence, and cross-transport of electrons and anions through a liquid membrane mediated by lipophilic ferrocene derivatives .

特性

InChI |

InChI=1S/C11H16Br.C5H5.Fe/c12-10-6-2-1-3-7-11-8-4-5-9-11;1-2-4-5-3-1;/h4-5,8-9H,1-3,6-7,10H2;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVDAJXWPKYLFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCCCCBr.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrFe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

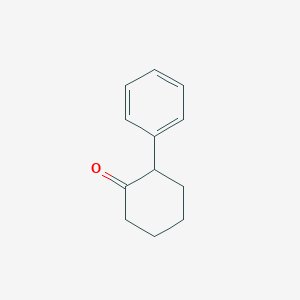

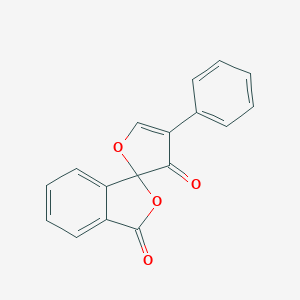

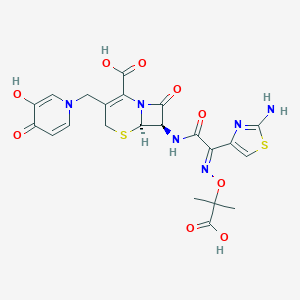

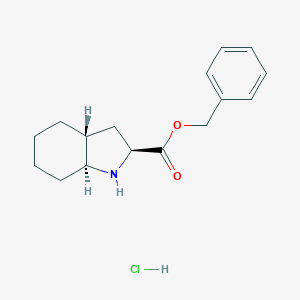

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (6-Bromohexyl)ferrocene influence the synthesis of carbon nanotubes?

A: (6-Bromohexyl)ferrocene plays a crucial role in a modified chemical vapor deposition method for synthesizing specific types of carbon nanotubes (CNTs). [] When added in controlled amounts to ferrocene during the pyrolysis process, it allows researchers to selectively produce:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。